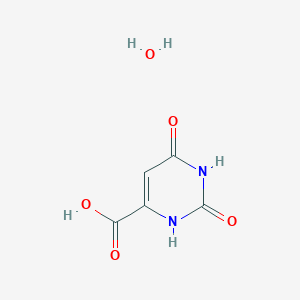

Orotic acid hydrate

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUZGLGRBBHYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035192 | |

| Record name | 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Orotic acid monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

50887-69-9 | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50887-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050887699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OROTIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91532S02AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

orotic acid monohydrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, historically known as vitamin B13, is a pyrimidine (B1678525) precursor vital to the de novo synthesis of nucleotides. This document provides an in-depth technical overview of orotic acid monohydrate, focusing on its chemical structure, physicochemical properties, and its central role in biochemical pathways. Detailed experimental protocols for its analysis and characterization are provided to support research and development activities.

Chemical Structure and Properties

Orotic acid monohydrate is the hydrated form of orotic acid, a heterocyclic compound. Its chemical structure consists of a pyrimidine ring with two carbonyl groups and a carboxylic acid substituent.

Synonyms: 6-Carboxyuracil monohydrate, Uracil-6-carboxylic acid monohydrate, Vitamin B13 monohydrate.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of orotic acid monohydrate is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | References |

| CAS Number | 50887-69-9 | [1][2][3][4][5] |

| Molecular Formula | C5H4N2O4·H2O | [1][2][3] |

| Molecular Weight | 174.12 g/mol | [1][2][3][5] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | >300 °C (decomposes) | [2][6][7][8] |

| Solubility | Slightly soluble in water (1.7 mg/mL). Soluble in ammonium (B1175870) hydroxide. Insoluble in chloroform. | [7][8][9] |

| pKa (anhydrous) | pKa1: 2.07, pKa2: 9.45 | [10] |

Biochemical Significance: The De Novo Pyrimidine Biosynthesis Pathway

Orotic acid is a critical intermediate in the de novo synthesis of pyrimidine nucleotides, a fundamental process for the production of DNA, RNA, and other essential biomolecules. The pathway involves the sequential conversion of simpler molecules into uridine (B1682114) monophosphate (UMP), which then serves as a precursor for other pyrimidines.

The synthesis of orotic acid begins with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine and carbon dioxide. Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, which is subsequently converted to dihydroorotate (B8406146). The oxidation of dihydroorotate by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) yields orotic acid.[2][4] Orotic acid is then converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), which utilizes phosphoribosyl pyrophosphate (PRPP). Finally, OMP is decarboxylated by OMP decarboxylase to form UMP.

Below is a diagram illustrating the key steps in the de novo pyrimidine biosynthesis pathway leading to and from orotic acid.

References

- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ijpsr.com [ijpsr.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Analysis of Orotic Acid in Yogurt : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. d-nb.info [d-nb.info]

- 10. orotic acid quantification: Topics by Science.gov [science.gov]

Orotic Acid in Metabolic Regulation: A Technical Guide on its Mechanism of Action

Abstract

Orotic acid (OA), historically known as vitamin B13, is a critical intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1] While its primary physiological role is well-established, extensive research has unveiled its potent, albeit often species-specific, capabilities as a modulator of core metabolic pathways.[2][3] This technical guide provides an in-depth examination of the mechanisms through which orotic acid exerts its influence on metabolic regulation. It focuses primarily on its well-documented effects on hepatic lipid metabolism, which encompass the upregulation of lipogenesis, inhibition of fatty acid oxidation, and impairment of lipoprotein secretion.[4][5] Furthermore, this guide details its fundamental role in pyrimidine synthesis, the pathophysiology of its accumulation in genetic disorders like orotic aciduria, and its emerging role in cardioprotection.[6][7] Quantitative data from key studies are summarized, relevant experimental protocols are detailed, and complex signaling and metabolic pathways are visualized to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Central Role of Orotic Acid in Pyrimidine Biosynthesis

Orotic acid is the central precursor for the synthesis of pyrimidine nucleotides, which are essential for the formation of RNA, DNA, and other vital cellular molecules.[8] Its synthesis and conversion are tightly regulated steps in a fundamental anabolic pathway.

The De Novo Pyrimidine Synthesis Pathway

The synthesis of pyrimidines begins with simple precursors and proceeds through a series of enzymatic steps. Orotic acid is formed from dihydroorotate (B8406146) by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] In the cytoplasm, orotic acid is then converted to Uridine Monophosphate (UMP), the parent pyrimidine nucleotide, in a two-step reaction catalyzed by the bifunctional enzyme UMP synthase (UMPS).[6][9] UMPS contains the activities of both orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPdecase).[9]

Pathological States: Orotic Aciduria

A failure to properly metabolize orotic acid leads to its accumulation and excretion in urine, a condition known as orotic aciduria.[10]

-

Hereditary Orotic Aciduria: This rare autosomal recessive disorder is caused by mutations in the UMPS gene, leading to a deficiency in UMP synthase activity.[6][11] The resulting inability to convert orotic acid to UMP causes megaloblastic anemia (due to impaired red blood cell production), failure to thrive, and developmental delays.[11][12][13]

-

Secondary Orotic Aciduria: Elevated orotic acid can also be a secondary symptom of disorders affecting the urea (B33335) cycle, most notably Ornithine Transcarbamylase (OTC) deficiency.[1][14] In this condition, carbamoyl phosphate, a urea cycle intermediate, accumulates in the mitochondria and leaks into the cytoplasm, where it enters the pyrimidine synthesis pathway and drives excess orotic acid production.[14][15] This form is distinguished from hereditary orotic aciduria by the presence of severe hyperammonemia.[12][16]

Mechanism of Action in Hepatic Lipid Metabolism

In rats, dietary administration of orotic acid induces a profound fatty liver (hepatic steatosis) and hypocholesterolemia.[2][4][17] This effect is highly species-specific and is not a prominent feature in humans or other tested species.[2][14] The mechanism in the rat model is multifactorial, involving a coordinated disruption of lipid synthesis, oxidation, and transport.

The Trifecta of Disruption: Core Mechanisms of Steatosis

The accumulation of hepatic triacylglycerol (TG) is driven by three primary mechanisms:

-

Upregulation of De Novo Lipogenesis: Orotic acid stimulates the mRNA expression of Sterol Regulatory Element Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipid synthesis.[4][5] This leads to the subsequent upregulation of SREBP-1c target genes, most notably Fatty Acid Synthase (FAS), which significantly increases fatty acid production.[4] Concurrently, orotic acid enhances the activity of phosphatidate phosphohydrolase (PAP), a rate-limiting enzyme in TG synthesis.[18]

-

Inhibition of Fatty Acid β-Oxidation: The breakdown of fatty acids for energy is impaired. Orotic acid administration significantly depresses the activity and mRNA levels of carnitine palmitoyl (B13399708) transferase (CPT), the enzyme that controls the rate-limiting step of fatty acid entry into the mitochondria for oxidation.[4][5]

-

Impairment of VLDL Secretion: The liver's ability to export lipids is severely hampered. Orotic acid treatment significantly reduces the activity and mRNA concentration of microsomal triacylglycerol transfer protein (MTP).[4][5] MTP is essential for the assembly and secretion of very-low-density lipoprotein (VLDL) particles, which are the primary means of exporting TG from the liver.[4] The inhibition of VLDL secretion is a critical factor in the rapid accumulation of fat.[19]

References

- 1. Orotic acid - Wikipedia [en.wikipedia.org]

- 2. Hypocholesteremia induced by orotic acid: dietary effects and species specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on possible mechanism of orotic acid-induced fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Orotic aciduria - Wikipedia [en.wikipedia.org]

- 7. Cardioprotection by orotic acid: metabolism and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis of orotic acid as a side reaction in metabolic pathways [cds-bsx.com]

- 9. mdpi.com [mdpi.com]

- 10. Orotic aciduria | Amino Acid, Urine & Metabolism | Britannica [britannica.com]

- 11. Orotic aciduria | Research Starters | EBSCO Research [ebsco.com]

- 12. Orotic Aciduria - Other Metabolic Disorders - Biochemistry - Picmonic for Medicine [picmonic.com]

- 13. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 14. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Association between hepatic triacylglycerol accumulation induced by administering orotic acid and enhanced phosphatidate phosphohydrolase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Metabolic effects of orotic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

Orotic Acid (Vitamin B13): A Comprehensive Technical Guide on its Historical Discovery and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the journey of orotic acid, from its initial discovery and misidentification as vitamin B13 to its current understanding as a pivotal intermediate in pyrimidine (B1678525) biosynthesis. The document details its metabolic significance, clinical relevance, and applications in drug development, providing a comprehensive resource for professionals in the life sciences.

Historical Discovery and the Vitamin B13 Misnomer

However, the classification of orotic acid as a vitamin was short-lived. A key characteristic of a vitamin is that it cannot be synthesized by an organism and must be obtained from the diet. By the mid-1950s, through the pioneering work of researchers like Peter Reichard, it became evident that mammals, including humans, can synthesize orotic acid de novo.[6][7][8] This discovery led to its declassification as a vitamin, and it is now recognized as a key endogenous metabolite.

Metabolic Significance: A Cornerstone of Pyrimidine Biosynthesis

The primary and most critical role of orotic acid is as an intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential building blocks of DNA and RNA.[9][10][11] It also plays a role in the synthesis of coenzymes and in glycoprotein (B1211001) and phospholipid metabolism.

The de novo pyrimidine biosynthetic pathway is a highly conserved metabolic route. Orotic acid is synthesized from dihydroorotate (B8406146) by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[12] Subsequently, in the cytoplasm, orotic acid is converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT). OMP is then decarboxylated by OMP decarboxylase to form uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

A crucial intersection of metabolic pathways occurs with the urea (B33335) cycle. In instances of a urea cycle block, such as ornithine transcarbamoylase deficiency, carbamoyl phosphate accumulates in the mitochondria and is shunted to the cytoplasm, leading to an overproduction of orotic acid.[9][11][13] This results in the clinical condition of orotic aciduria.

Quantitative Data

The concentration of orotic acid in biological fluids and tissues is a critical diagnostic marker for certain metabolic disorders. The following tables summarize typical concentrations found in various sources.

| Source | Concentration | Notes |

| Cow's Milk | 20-100 mg/L | Can vary based on breed and lactation stage. |

| Human Milk (Non-smoking mothers) | ~1.66 µg/mL | |

| Human Milk (Smoking mothers) | ~3.92 µg/mL | Significantly higher than in non-smoking mothers. |

| Sheep's Milk | 20-400 mg/L | Generally higher than cow's milk. |

| Normal Human Urine | 0.5-5.0 µmol/L | Can be expressed relative to creatinine (B1669602) concentration. |

| Orotic Aciduria (Urine) | Can exceed 1.5 g/day | Significantly elevated compared to normal levels. |

Table 1: Orotic Acid Concentrations in Biological Fluids and Foods

Experimental Protocols

Historical Method: Microbiological Assay for "Vitamin B13"

The initial identification of orotic acid as a growth factor relied on microbiological assays. A typical protocol involved:

-

Organism: Lactobacillus bulgaricus 09, a strain with a specific growth requirement for orotic acid.[2][3]

-

Basal Medium: A defined growth medium containing all necessary nutrients except for a pyrimidine source.

-

Sample Preparation: Test samples (e.g., liver extracts, distiller's solubles) were autoclaved and serially diluted.

-

Inoculation and Incubation: The prepared media were inoculated with L. bulgaricus and incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 72 hours).

-

Growth Measurement: Bacterial growth was quantified by measuring the turbidity of the culture or by titrating the lactic acid produced.

-

Standard Curve: A standard curve was generated using known concentrations of pure orotic acid to quantify the "vitamin B13" activity in the test samples.

Modern Method: Quantification of Orotic Acid in Urine by LC-MS/MS

Current clinical and research applications utilize highly sensitive and specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of orotic acid.[14][15][16][17][18]

-

Sample Preparation: A urine sample is diluted (e.g., 1:20) with a solution containing a stable isotope-labeled internal standard (e.g., [1,3-¹⁵N₂]orotic acid).

-

Chromatographic Separation: The diluted sample is injected into an HPLC system, typically with a C18 or HILIC column, to separate orotic acid from other urinary components. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is commonly used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Orotic acid is ionized (typically using electrospray ionization in negative mode) and detected using Selected Reaction Monitoring (SRM). The transition of the parent ion (m/z 155) to a specific daughter ion (m/z 111) is monitored for quantification.

-

Quantification: The concentration of orotic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of orotic acid.

Clinical Relevance and Drug Development

Orotic Aciduria

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the enzyme UMP synthase.[12] This leads to the accumulation and excretion of large amounts of orotic acid. Clinically, it presents with megaloblastic anemia, failure to thrive, and developmental delays.[13] The diagnosis is confirmed by measuring urinary orotic acid levels and enzyme activity in erythrocytes. Treatment involves uridine supplementation, which bypasses the metabolic block and provides a source for pyrimidine synthesis.

Orotic Acid in Cancer

The role of orotic acid in cancer is complex. As a precursor for nucleotide synthesis, it is essential for the proliferation of rapidly dividing cancer cells.[19] This has led to the development of orotic acid derivatives as potential anticancer agents. For example, platinum(IV) complexes of orotic acid have shown selective targeting of liver cancer cells.[20][21] Paradoxically, orotic acid itself has been shown to act as a tumor promoter in some experimental models of liver cancer, potentially through the activation of the mTORC1 signaling pathway.[19]

Orotic Acid Salts in Drug Development

Orotic acid has been utilized as a carrier molecule for various minerals and drugs to enhance their bioavailability.

-

Magnesium Orotate: This salt has been investigated for its potential benefits in cardiovascular health.[22][23][24][25][26] Clinical studies suggest that it may improve exercise tolerance in patients with coronary heart disease and have a positive effect on survival rates in severe congestive heart failure.[24] The proposed mechanism involves improved energy status of the myocardium and the role of magnesium in numerous enzymatic reactions.

-

Lithium Orotate: This is a nutritional supplement that has gained attention as an alternative to prescription lithium carbonate for mood stabilization. The orotate moiety is thought to facilitate the transport of lithium across the blood-brain barrier.

-

Other Mineral Orotates: Zinc, calcium, and iron orotates are also available as supplements, with the rationale of improved mineral absorption.

Conclusion

Orotic acid has a rich history, from its discovery in milk to its brief and erroneous classification as a vitamin. It is now firmly established as a critical intermediate in the de novo synthesis of pyrimidines, with significant implications for cellular metabolism and human health. Its measurement is a key diagnostic tool for certain inborn errors of metabolism. Furthermore, orotic acid and its derivatives continue to be explored for their therapeutic potential in cardiovascular disease and oncology, making it a molecule of enduring interest to researchers, scientists, and drug development professionals.

References

- 1. The accumulation of orotic acid by a pyrimidineless mutant of Neurospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orotic acid in the nutrition of a strain of Lactobacillus bulgaricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orotic acid and related compounds in the nutrition of Lactobacillus bulgaricus 09 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. search.library.berkeley.edu [search.library.berkeley.edu]

- 5. Lactobacillus delbrueckii subsp. bulgaricus - Wikipedia [en.wikipedia.org]

- 6. PYRIMIDINE METABOLISM IN MAN. I. THE BIOSYNTHESIS OF OROTIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PYRIMIDINE METABOLISM IN MAN. IV. THE ENZYMATIC DEFECT OF OROTIC ACIDURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine metabolism in man. I. The biosynthesis of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orotic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. flore.unifi.it [flore.unifi.it]

- 15. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Proliferating effect of orotic acid through mTORC1 activation mediated by negative regulation of AMPK in SK-Hep1 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Platinum and palladium complexes of 3-methyl orotic acid: a route toward palladium complexes with good antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hypoxia Active Platinum(IV) Prodrugs of Orotic Acid Selective to Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Meta-analysis of clinical trials of cardiovascular effects of magnesium orotate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aor.ca [aor.ca]

- 24. Are Your Patients Taking the Right Form of Magnesium for Cardiovascular Health? [casi.org]

- 25. researchgate.net [researchgate.net]

- 26. Effects of magnesium orotate on exercise tolerance in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Orotic Acid Monohydrate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental physicochemical properties of orotic acid monohydrate, a key intermediate in the biosynthesis of pyrimidines. This document outlines its molecular formula, molecular weight, and the experimental methodologies used for their determination, presented in a format tailored for research and development applications.

Quantitative Physicochemical Data

The essential quantitative data for orotic acid monohydrate are summarized in the table below. These values represent foundational information for any experimental or developmental work involving this compound.

| Property | Value | Citations |

| Molecular Formula | C₅H₄N₂O₄·H₂O | [1][2][3][4] |

| Molecular Weight | 174.11 g/mol | [2][3][4] |

| Alternate Names | 2,4-dioxo-1H-pyrimidine-6-carboxylic acid hydrate, 6-Carboxyuracil monohydrate, Uracil-6-carboxylic acid monohydrate, Vitamin B13 monohydrate | [1][2][3] |

| CAS Number | 50887-69-9 | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | >300 °C (decomposes) | [1][4][5] |

| Solubility | Slightly soluble in water | [5] |

Experimental Protocols for Physicochemical Characterization

The determination of the molecular formula and weight of a pure crystalline substance like orotic acid monohydrate involves a combination of analytical techniques. The following protocols are standard methodologies employed for such characterization.

Determination of Molecular Formula

The empirical formula is first determined, which is then extended to the molecular formula using the experimentally determined molecular weight.

-

Elemental Analysis (Combustion Analysis):

-

Principle: A weighed sample of orotic acid monohydrate is combusted in a furnace in the presence of excess oxygen. The combustion products (CO₂, H₂O, and N₂) are collected in separate absorption tubes.

-

Methodology:

-

A precise mass of the sample (typically 1-3 mg) is weighed into a tin or silver capsule.

-

The sample is introduced into a combustion tube heated to ~900-1000 °C.

-

The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂.

-

The gases then flow through a series of traps: one to absorb H₂O (e.g., magnesium perchlorate) and another to absorb CO₂ (e.g., sodium hydroxide). Nitrogen gas is detected by a thermal conductivity detector.

-

The mass increase of the absorption tubes directly corresponds to the mass of H₂O and CO₂ produced.

-

From these masses, the mass percentages of Carbon, Hydrogen, and Nitrogen in the original sample are calculated. The percentage of Oxygen is typically determined by difference.

-

These percentages are converted to molar ratios to establish the empirical formula (the simplest whole-number ratio of atoms).

-

-

-

Confirmation by Mass Spectrometry:

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For molecular formula determination, high-resolution mass spectrometry (HRMS) is employed.

-

Methodology:

-

A small amount of the sample is introduced into the mass spectrometer and ionized (e.g., by Electrospray Ionization - ESI).

-

The instrument is calibrated with a known standard to ensure high mass accuracy.

-

The m/z value of the molecular ion peak ([M-H]⁻ or [M+H]⁺) is measured to at least four decimal places.

-

This high-precision mass is used to calculate the unique combination of C, H, N, and O atoms that corresponds to the measured mass, thus confirming the molecular formula derived from elemental analysis.

-

-

Determination of Molecular Weight

The molecular weight is determined experimentally and used to confirm the molecular formula.

-

Mass Spectrometry: As described above, the mass of the molecular ion detected by the mass spectrometer provides a direct and accurate measurement of the molecular weight. For orotic acid (anhydrous), a peak corresponding to a mass of approximately 156 would be expected, and the monohydrate may show related ions or be inferred from the anhydrous data.

-

X-ray Crystallography:

-

Principle: This technique determines the three-dimensional arrangement of atoms within a crystal.

-

Methodology:

-

A suitable single crystal of orotic acid monohydrate is grown.

-

The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern of the X-rays is collected.

-

The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule.

-

This map reveals the precise location of each atom (including the water molecule of hydration), allowing for the unambiguous determination of the molecular structure and, consequently, the exact molecular formula and weight.

-

-

Visualized Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a crystalline solid such as orotic acid monohydrate.

Orotic Acid in the Pyrimidine (B1678525) Biosynthesis Pathway

Orotic acid is a critical intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

References

The Central Role of Orotic Acid in De Novo Nucleic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of orotic acid in the de novo synthesis of pyrimidine (B1678525) nucleotides, essential precursors for nucleic acid formation. We will delve into the enzymatic conversions, quantitative kinetics, detailed experimental methodologies, and the clinical significance of this critical metabolic pathway.

Introduction to De Novo Pyrimidine Synthesis

The de novo synthesis pathway is a fundamental cellular process responsible for the creation of pyrimidine nucleotides from simple precursor molecules such as bicarbonate, aspartate, and glutamine[1][2]. This pathway is energetically demanding, consuming ATP, and is meticulously regulated to meet the cellular requirements for DNA and RNA synthesis[1][2]. Orotic acid stands as a key intermediate in this pathway, representing the first fully formed pyrimidine ring structure before its conversion into the foundational pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP)[3][4]. Dysregulation of this pathway is implicated in various metabolic disorders and is a target for therapeutic intervention, particularly in oncology[2][].

The De Novo Pyrimidine Synthesis Pathway

The synthesis of UMP from precursor molecules involves a series of six enzymatic steps. Orotic acid is synthesized in the fourth step and is subsequently converted to UMP in the final two steps.

The initial three reactions are catalyzed by a multifunctional enzyme in eukaryotes called CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, and Dihydroorotase)[6][7].

-

Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II)[1][2]. This is a major rate-limiting and regulated step in the pathway[1].

-

Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate[2].

-

Dihydroorotate (B8406146) Formation: Dihydroorotase (DHOase) mediates the cyclization of carbamoyl aspartate to form dihydroorotate[2].

-

Orotate (B1227488) Synthesis: Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme, oxidizes dihydroorotate to produce orotic acid[2][8].

-

Orotidine (B106555) 5'-Monophosphate (OMP) Formation: Orotate phosphoribosyltransferase (OPRT) catalyzes the transfer of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid, forming orotidine 5'-monophosphate (OMP)[2][9].

-

Uridine 5'-Monophosphate (UMP) Synthesis: OMP decarboxylase (ODC) catalyzes the decarboxylation of OMP to yield UMP, the first functional pyrimidine nucleotide[1][9].

In mammals, OPRT and OMP decarboxylase activities are contained within a single bifunctional enzyme known as UMP synthase[9][10][11].

Signaling Pathway Diagram

Quantitative Data on Key Enzymes

The efficiency of the conversion of orotic acid to UMP is dictated by the kinetic parameters of Orotate Phosphoribosyltransferase (OPRT) and OMP Decarboxylase. Below is a summary of reported kinetic data for these enzymes from various sources.

Orotate Phosphoribosyltransferase (OPRT) Kinetic Parameters

| Organism/Enzyme Source | Substrate | Km (µM) | Vmax (µM/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Plasmodium falciparum (recombinant) | PRPP | 9.3 ± 0.5 | 2,994 | 3,534 | 3.8 x 108 | [1] |

| Escherichia coli (recombinant) | Orotic Acid | 99 ± 8 | - | 26.4 ± 0.6 | 2.66 x 105 | [12] |

| Bacillus subtilis | PRPP | 33,000 | - | - | - | [11] |

OMP Decarboxylase Kinetic Parameters

| Organism/Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Saccharomyces cerevisiae | OMP | - | 22 | 1.3 x 107 | [13] |

| Saccharomyces cerevisiae | FOMP | - | 242 | 3.0 x 107 | [13] |

| Saccharomyces cerevisiae (K59A mutant) | OMP | - | 0.52 | 7.1 x 102 | [13] |

| Methanothermobacter thermautotrophicus | OMP | - | - | - | [4] |

Experimental Protocols

Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRT) Activity

This protocol is adapted from a continuous spectrophotometric method that measures the decrease in orotic acid concentration[12].

Materials:

-

Tris-HCl buffer (20 mM, pH 7.6)

-

MgCl2 (2 mM)

-

PRPP (100 µM)

-

Orotic Acid (OA) stock solution

-

Purified OPRT enzyme or cell lysate

-

UV-compatible cuvettes

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture (e.g., 150 µL) containing 20 mM Tris-HCl (pH 7.6), 2 mM MgCl2, and varying concentrations of orotic acid (e.g., 5-100 µM).

-

Add the enzyme preparation (e.g., 1 µg of purified enzyme or an appropriate amount of cell lysate) to the reaction mixture.

-

Incubate the mixture for 1 minute at 25°C.

-

Initiate the reaction by adding PRPP to a final concentration of 100 µM.

-

Immediately monitor the decrease in absorbance at a specific wavelength for orotic acid (the original study does not specify the wavelength, which would need to be determined empirically, but is often around 280-295 nm for pyrimidines) at 25°C.

-

Record the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

-

Calculate enzyme activity based on the extinction coefficient of orotic acid.

Continuous Spectrophotometric Assay for OMP Decarboxylase Activity

This protocol is based on the method described by Sigma-Aldrich for monitoring the conversion of OMP to UMP[14].

Materials:

-

Tris-HCl buffer (30 mM, pH 8.0)

-

MgCl2 solution (75 mM)

-

Orotidine 5'-Monophosphate (OMP) solution (18 mM), prepared fresh.

-

Purified OMP Decarboxylase enzyme solution (30-60 units/ml)

-

Quartz cuvettes

-

Thermostatted spectrophotometer

Procedure:

-

In a quartz cuvette, pipette the following reagents: 2.50 ml of 30 mM Tris-HCl buffer, 0.30 ml of 75 mM MgCl2 solution, and 0.10 ml of 18 mM OMP solution.

-

Mix by inversion and equilibrate to 30°C.

-

Monitor the absorbance at 295 nm (A295nm) until a constant reading is obtained.

-

To a blank cuvette, add 0.10 ml of deionized water. To the test cuvette, add 0.10 ml of the OMP Decarboxylase enzyme solution.

-

Immediately mix by inversion and record the decrease in A295nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA295nm/minute) from the maximum linear rate for both the test and blank samples.

-

Calculate the enzyme activity. One unit is defined as the amount of enzyme that converts 1.0 µmole of OMP to UMP per hour at pH 8.0 and 30°C[14].

Measurement of De Novo Pyrimidine Synthesis Flux using Stable Isotope Tracing

This method provides a general workflow for tracing the incorporation of labeled precursors into pyrimidine nucleotides, a technique used to measure metabolic flux[2][15].

Workflow:

-

Cell Culture and Labeling: Culture cells in a medium containing a stable isotope-labeled precursor of the pyrimidine synthesis pathway, such as 13C-aspartate or 15N-glutamine. The duration of labeling will depend on the experimental goals.

-

Metabolite Extraction: Harvest the cells and perform metabolite extraction. A common method involves quenching metabolism with cold methanol (B129727) and extracting metabolites with a suitable solvent system (e.g., methanol/water)[7].

-

Sample Preparation: Dry the metabolite extracts and resuspend them in a buffer compatible with the analytical platform.

-

LC-MS/MS Analysis: Analyze the samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[2][7]. This allows for the separation and quantification of different pyrimidine nucleotides and their isotopologues.

-

Data Analysis: Determine the degree of isotope incorporation into orotic acid, UMP, and other downstream pyrimidine nucleotides. This data can be used to calculate the rate of de novo synthesis.

Clinical Relevance: Orotic Aciduria

A deficiency in the bifunctional enzyme UMP synthase leads to a rare autosomal recessive disorder known as orotic aciduria[10][16]. This condition is characterized by the accumulation and excessive urinary excretion of orotic acid due to the inability to convert it to UMP[10]. The clinical manifestations include megaloblastic anemia, developmental delays, and failure to thrive[10][11]. Treatment involves the administration of uridine, which bypasses the enzymatic block and provides a source for pyrimidine nucleotide synthesis[10].

Conclusion

Orotic acid is a linchpin in the de novo synthesis of pyrimidine nucleotides. Its formation and subsequent conversion to UMP are critical for providing the necessary building blocks for DNA and RNA. The enzymes responsible for its metabolism, particularly OPRT and OMP decarboxylase, are highly efficient catalysts. Understanding the intricacies of this pathway, from its regulation to the kinetics of its enzymes, is crucial for developing therapeutic strategies targeting diseases with aberrant cell proliferation and for diagnosing and managing metabolic disorders such as orotic aciduria. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of orotic acid metabolism and its role in cellular physiology and disease.

References

- 1. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and conformational studies of the orotate phosphoribosyltransferase:orotidine-5'-phosphate decarboxylase enzyme complex from mouse Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 10. Quantitative analysis of the pyrimidine metabolism in pheochromocytoma PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Effect of Solvent Viscosity on Kinetic Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. biorxiv.org [biorxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

Orotic Acid's Contribution to Cellular Energy Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, plays a pivotal role in cellular bioenergetics. Beyond its fundamental function as a building block for RNA and DNA, orotic acid metabolism is intricately linked to cellular energy status, mitochondrial function, and the regulation of nucleotide pools. This technical guide provides a comprehensive overview of the mechanisms by which orotic acid contributes to cellular energy metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling pathways. Understanding these intricate connections is crucial for researchers in metabolic diseases, oncology, and drug development, as targeting pyrimidine metabolism holds significant therapeutic potential.

Introduction

Cellular energy, primarily in the form of adenosine (B11128) triphosphate (ATP), is the currency that drives a vast array of biological processes. The intricate network of metabolic pathways responsible for ATP production is tightly regulated to meet the dynamic energy demands of the cell. Orotic acid, historically known as vitamin B13, is a critical metabolite in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of uridine (B1682114), cytidine, and thymidine (B127349) nucleotides.[1] These pyrimidines are not only indispensable for nucleic acid synthesis but are also integral to the synthesis of phospholipids, glycoproteins, and glycogen, all of which have implications for cellular energy storage and utilization.

Recent research has illuminated a more direct and multifaceted role for orotic acid in cellular energy metabolism. Studies have shown that supplementation with orotic acid can enhance mitochondrial function and increase ATP production, particularly under conditions of metabolic stress.[2][3] This guide will delve into the core biochemical pathways, regulatory mechanisms, and quantitative effects of orotic acid on cellular energy, providing a technical resource for professionals in the life sciences.

Biochemical Pathways Linking Orotic Acid to Energy Metabolism

The contribution of orotic acid to cellular energy metabolism is primarily mediated through its central role in the de novo pyrimidine biosynthesis pathway and its interplay with other key metabolic routes, most notably the pentose (B10789219) phosphate (B84403) pathway (PPP).

De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines begins with the formation of carbamoyl (B1232498) phosphate and culminates in the production of uridine monophosphate (UMP), with orotic acid as a key intermediate.[1] The final two steps of this pathway are catalyzed by the bifunctional enzyme UMP synthase (UMPS), which possesses both orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase activities.[4][5]

The overall pathway is as follows:

-

Carbamoyl Phosphate Synthesis: The pathway initiates in the cytosol with the synthesis of carbamoyl phosphate from glutamine, ATP, and CO2, catalyzed by carbamoyl phosphate synthetase II (CPSII).

-

Formation of Dihydroorotate (B8406146): A series of enzymatic reactions leads to the formation of dihydroorotate.

-

Oxidation to Orotic Acid: Dihydroorotate is oxidized to orotic acid by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[6]

-

Conversion to OMP: Orotic acid is then converted to OMP by the OPRT activity of UMP synthase, utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a ribose-phosphate donor.[4][5]

-

Decarboxylation to UMP: Finally, the OMP decarboxylase activity of UMP synthase catalyzes the decarboxylation of OMP to yield UMP.[4][5]

UMP serves as the precursor for all other pyrimidine nucleotides, including UTP and CTP, which are essential for RNA synthesis and various metabolic processes. The synthesis of these high-energy nucleotide triphosphates directly contributes to the cellular energy pool.

Interconnection with the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis.[7] Its primary functions are to produce NADPH for reductive biosynthesis and antioxidant defense, and to generate precursors for nucleotide synthesis, including PRPP.[7] The de novo synthesis of pyrimidines is directly dependent on the PPP for the supply of PRPP, which is essential for the conversion of orotic acid to OMP by UMP synthase.[1] Therefore, the flux through the PPP can directly impact the rate of pyrimidine synthesis and, consequently, the availability of pyrimidine nucleotides for energy-requiring processes.

Quantitative Data on Orotic Acid's Effect on Cellular Energy

Several studies have provided quantitative evidence for the positive impact of orotic acid on cellular energy metabolism.

| Parameter | Cell/Tissue Type | Orotic Acid Concentration | Change from Control | Reference |

| Basal Oxygen Consumption Rate (OCR) | Human Granulosa Cells (HGrC1) | 500 µM | Increased | [3][8] |

| Total ATP Production Rate | Human Granulosa Cells (HGrC1) | 500 µM | Increased | [3][8] |

| Myocardial ATP Concentration | Rat Heart (Infarcted) | 30 mg/kg/day | Prevented reduction (from 21.7 to 14.7 µmol/g dry wt in untreated) | [9] |

| Total Adenine Nucleotides (TAN) | Rat Heart (Infarcted) | 30 mg/kg/day | Prevented reduction (from 30.3 to 22.4 µmol/g dry wt in untreated) | [9] |

| Plasma Uridine Concentration | Rat | 100 mg/kg | +124% | [9] |

| Plasma Cytidine Concentration | Rat | 100 mg/kg | +55% | [9] |

Table 1: Quantitative Effects of Orotic Acid on Cellular Energy Parameters

| Enzyme | Substrate | Inhibitor/Activator | Effect | Reference |

| UMP Synthase (UMPS) | Orotidine-5'-monophosphate (OMP) | OMP | Allosteric activator of OMP decarboxylase activity | [10] |

| UMP Synthase (UMPS) | Orotidine-5'-monophosphate (OMP) | Low concentrations of OMP, phosphate, ADP | Activation of Orotate PRTase activity | [10] |

| Carbamoyl Phosphate Synthetase II (CPSII) | ATP, Glutamine, CO2 | UTP | Feedback inhibition | [11] |

| Carbamoyl Phosphate Synthetase II (CPSII) | ATP, Glutamine, CO2 | PRPP | Activation | [12] |

Table 2: Regulation of Key Enzymes in Pyrimidine Biosynthesis

Experimental Protocols

Quantification of Cellular Nucleotide Pools by HPLC

This protocol outlines a general method for the extraction and quantification of intracellular nucleotides using high-performance liquid chromatography (HPLC).

4.1.1. Materials

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), 0.4 M, ice-cold

-

Potassium carbonate (K2CO3), 2 M

-

HPLC system with a C18 reverse-phase column

-

UV detector

-

Nucleotide standards (ATP, ADP, AMP, UTP, CTP, etc.)

4.1.2. Cell Culture and Harvesting

-

Culture cells to the desired confluency in appropriate culture vessels.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Immediately add a sufficient volume of ice-cold 0.4 M PCA to cover the cell monolayer.

-

Scrape the cells from the surface and transfer the cell suspension to a microcentrifuge tube.

4.1.3. Nucleotide Extraction

-

Incubate the cell suspension in PCA on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant (acid extract) to a new pre-chilled microcentrifuge tube.

-

Neutralize the extract by adding 2 M K2CO3 dropwise while vortexing until the pH reaches 6.5-7.0. The formation of a white precipitate (KClO4) will be observed.

-

Incubate on ice for 15 minutes to ensure complete precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotides and store at -80°C until HPLC analysis.

4.1.4. HPLC Analysis

-

Equilibrate the C18 column with the mobile phase. A common mobile phase consists of a gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) in a phosphate buffer and an organic solvent like acetonitrile.

-

Inject a known volume of the nucleotide extract onto the column.

-

Elute the nucleotides using a programmed gradient.

-

Detect the nucleotides by their UV absorbance at 254 nm.

-

Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of known standards.

Assay of Orotate Phosphoribosyltransferase (OPRTase) Activity

This protocol describes a spectrophotometric assay for measuring the activity of OPRTase, the first enzymatic function of UMP synthase.[13]

4.2.1. Materials

-

Cell lysate or purified UMP synthase

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Magnesium chloride (MgCl2)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Orotic acid

-

UV-Vis spectrophotometer

4.2.2. Assay Procedure

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and a known concentration of cell lysate or purified enzyme in a quartz cuvette.

-

Add orotic acid to the reaction mixture.

-

Incubate the mixture at a constant temperature (e.g., 37°C) for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding a saturating concentration of PRPP.

-

Immediately monitor the decrease in absorbance at 295 nm, which corresponds to the consumption of orotic acid.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the specific activity of OPRTase by normalizing the reaction velocity to the amount of protein in the assay.

Signaling Pathways and Regulatory Mechanisms

The contribution of orotic acid to cellular energy metabolism is not solely a consequence of its role as a metabolic intermediate but is also subject to intricate regulatory mechanisms.

As depicted in the diagram, the pyrimidine biosynthesis pathway is subject to feedback inhibition by its end products, UTP and CTP, which allosterically inhibit CPSII, the rate-limiting enzyme of the pathway. Conversely, PRPP, a product of the pentose phosphate pathway, activates CPSII, thus creating a feed-forward regulatory loop.[11][12] Orotic acid itself, at high concentrations, has been shown to enhance mitochondrial respiration and subsequent ATP production.[3][8] The increased availability of ATP can then further fuel the initial steps of pyrimidine synthesis, creating a positive feedback loop that supports cellular energy homeostasis.

Conclusion

Orotic acid is far more than a simple intermediate in pyrimidine biosynthesis; it is a key metabolic player with significant influence on cellular energy metabolism. Its role extends from being a direct precursor to energy-carrying pyrimidine nucleotides to modulating mitochondrial activity and being intricately regulated by the cell's energy status. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting orotic acid metabolism. A deeper understanding of these pathways will undoubtedly pave the way for novel strategies in the treatment of metabolic disorders, cancer, and other diseases where cellular energy dysregulation is a central feature.

References

- 1. med.libretexts.org [med.libretexts.org]

- 2. A method for assaying orotate phosphoribosyltransferase and measuring phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of mitochondrial oxygen consumption rate [bio-protocol.org]

- 4. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Analysis of Nucleotides [protocols.io]

- 6. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]

- 7. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]

- 8. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of dietary orotic acid on the levels of liver and blood NAD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 11. article.imrpress.com [article.imrpress.com]

- 12. lovattresearch.ucr.edu [lovattresearch.ucr.edu]

- 13. pubs.acs.org [pubs.acs.org]

Unraveling the Solid-State Maze: A Technical Guide to the Physical and Chemical Stability of Orotic Acid Crystal Forms

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount to ensuring a safe, effective, and stable drug product. This in-depth technical guide delves into the core physical and chemical stability characteristics of the known crystal forms of orotic acid, a key intermediate in the biosynthesis of pyrimidines.

Orotic acid (OA) is known to exist in several crystalline forms, primarily an anhydrous form (AH), a monohydrate (Hy1), and a dimethyl sulfoxide (B87167) monosolvate (SDMSO).[1][2][3] The stability and interconversion of these forms are critical considerations in pharmaceutical development, impacting everything from manufacturing and formulation to storage and bioavailability. This guide summarizes key stability data, outlines detailed experimental protocols for characterization, and provides visual representations of the relationships and workflows involved in stability assessment.

Comparative Stability of Orotic Acid Crystal Forms

The anhydrous and monohydrate forms of orotic acid are the most pharmaceutically relevant. The monohydrate is noted for its high stability, a characteristic attributed to strong hydrogen bonding between orotic acid and water molecules within its crystal lattice.[1][2][3][4] The anhydrous form, while also stable, exhibits a greater propensity for conversion to the monohydrate in the presence of sufficient humidity.

Key Physicochemical and Stability Data

A summary of the critical quantitative data relating to the stability of orotic acid's primary crystal forms is presented below.

| Property | Anhydrous (AH) | Monohydrate (Hy1) | DMSO Solvate (SDMSO) |

| Decomposition Temperature | > 290 °C[2] | Dissociates > 135 °C[2][3][4] | N/A |

| Hygroscopicity | Can convert to Hy1 at aw ≥ 0.67[2] | Loses only a small amount of water when stored over desiccants (25 °C) for over a year[2][3][4] | N/A |

| Solubility (Water, RT) | Slightly soluble[5] | ~1.7 mg/mL[1] | N/A |

| Conversion | Can be formed by dehydration of Hy1 or desolvation of SDMSO[1][3][4] | Forms from AH in the presence of sufficient water activity[2] | Desolvates to form AH[1][3][4] |

Interrelationships and Transformations of Orotic Acid Crystal Forms

The different solid forms of orotic acid are interconnected through various transformation pathways, primarily driven by temperature and the presence of solvents, particularly water. The following diagram illustrates these relationships.

Experimental Protocols for Stability Assessment

A multi-technique approach is essential for the comprehensive characterization of the physical and chemical stability of orotic acid crystal forms. Below are detailed methodologies for key analytical techniques.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal properties, such as melting point, decomposition temperature, and phase transition enthalpies.

-

Methodology:

-

Accurately weigh 2-5 mg of the orotic acid crystal form into an aluminum DSC pan.

-

Seal the pan hermetically. For studies involving dehydration, a pinhole lid may be used.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate, typically 5-20 °C/min, under a dry nitrogen purge (20 mL/min).[2]

-

Record the heat flow as a function of temperature. The instrument should be calibrated for temperature and enthalpy using certified standards like indium.[2]

-

Thermogravimetric Analysis (TGA)

-

Objective: To measure changes in mass as a function of temperature, primarily to quantify solvent/water loss and decomposition.

-

Methodology:

-

Calibrate the TGA instrument for mass and temperature.

-

Place 5-10 mg of the orotic acid sample onto the TGA balance pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

Powder X-Ray Diffraction (PXRD)

-

Objective: To identify the crystal form and assess crystallinity.

-

Methodology:

-

Gently pack the powdered orotic acid sample into a sample holder.

-

Ensure the surface of the sample is flat and level with the holder.

-

Place the sample holder in the PXRD instrument.

-

Expose the sample to Cu Kα radiation and scan over a relevant 2θ range (e.g., 2-40°).[4]

-

The resulting diffraction pattern is a fingerprint of the specific crystal structure.

-

Gravimetric Moisture Sorption/Desorption

-

Objective: To assess the hygroscopicity and the physical stability of the crystal forms at various relative humidity (RH) levels.

-

Methodology:

-

Place a known mass of the orotic acid sample in a dynamic vapor sorption (DVS) instrument.

-

Expose the sample to a stepwise increase in RH (e.g., 0% to 90% in 10% increments) at a constant temperature (e.g., 25 °C).

-

Allow the sample to equilibrate at each RH step until a constant weight is achieved.

-

Subsequently, decrease the RH in a stepwise manner to assess desorption.

-

The change in mass at each RH step is recorded.

-

Experimental Workflow for Stability Analysis

The systematic investigation of the stability of orotic acid crystal forms follows a logical progression of experiments. The diagram below outlines a typical workflow.

Chemical Stability and Degradation

Orotic acid is generally a stable molecule.[6] However, like many organic compounds, it can be susceptible to degradation under certain conditions, such as exposure to high heat or UV light.[7][8] While detailed degradation kinetics for the different crystal forms are not extensively reported in the literature, it is known that the solid-state can offer protection against degradation pathways compared to the liquid or solution state.[9][10] For instance, the crystalline form can limit molecular motion and reduce the diffusion of oxygen, thereby slowing down oxidative degradation.[9] Studies on related systems have shown that photodegradation can occur, leading to the cleavage of molecular chains.[7]

References

- 1. Structural Properties, Order–Disorder Phenomena, and Phase Stability of Orotic Acid Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. Orotic acid CAS#: 65-86-1 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Flash photolysis studies of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Orotic Acid: A Linchpin in De Novo UMP Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid, a pyrimidine (B1678525) derivative, serves as a critical intermediate in the de novo biosynthesis of uridine (B1682114) 5'-monophosphate (UMP), a fundamental building block for all pyrimidine nucleotides required for the synthesis of DNA, RNA, and other essential biomolecules.[1][] The pathway's integrity is paramount for normal cell growth and proliferation, and its dysregulation is implicated in various metabolic disorders and is a target for therapeutic intervention. This guide provides a comprehensive overview of the role of orotic acid in UMP synthesis, detailing the enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies.

The central player in the conversion of orotic acid to UMP is the bifunctional enzyme UMP synthase (UMPS).[3][4] This enzyme houses two distinct catalytic activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (OMPDC).[3][4] A deficiency in UMPS leads to the rare autosomal recessive disorder known as orotic aciduria, characterized by the accumulation and excessive urinary excretion of orotic acid, megaloblastic anemia, and developmental delays.[4][5] This condition underscores the indispensable role of this metabolic pathway.

The De Novo Pyrimidine Biosynthesis Pathway: Orotic Acid at the Core

The synthesis of UMP from orotic acid represents the final two steps of the multi-enzyme de novo pyrimidine biosynthesis pathway. The pathway begins with simple precursor molecules and culminates in the formation of UMP, which can then be converted to other pyrimidine nucleotides such as UTP, CTP, and TTP.

The key reactions involving orotic acid are:

-

Formation of Orotidine-5'-Monophosphate (OMP): The OPRT domain of UMP synthase catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid, forming OMP and releasing pyrophosphate (PPi).[3][6]

-

Decarboxylation of OMP to UMP: The OMPDC domain of UMP synthase then catalyzes the decarboxylation of OMP to yield UMP.[7][8]

The overall pathway leading to UMP synthesis is tightly regulated to meet the cell's demand for pyrimidine nucleotides.

Quantitative Data: Enzyme Kinetics

The efficiency of the conversion of orotic acid to UMP is dictated by the kinetic parameters of the OPRT and OMPDC domains of UMP synthase. Below is a summary of reported kinetic data for these enzymes from various sources. It is important to note that kinetic parameters can vary depending on the organism, enzyme purity, and assay conditions.

| Enzyme Domain | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µM/min/mg) | kcat/Km (M-1s-1) | Reference(s) |

| OPRT | Plasmodium falciparum | PRPP | 9.3 ± 0.5 | 3,534 | 2,994 | 3.8 x 108 | [6] |

| OPRT | Human | Orotate | 2.0 ± 0.2 | 0.74 | - | 3.7 x 105 | [9] |

| OPRT | Bacillus subtilis | PRPP | 33,000 | - | - | - | [3] |

| OPRT | Salmonella typhimurium | Orotate | - | - | - | - | [10] |

| OMPDC | Yeast | OMP | - | 20 | - | - | [7] |

| OMPDC | Human | OMP | 8.6 ± 1 | 1.9 | - | 2.2 x 105 | [9] |

Note: "-" indicates data not reported in the cited source. Kinetic values can be influenced by assay conditions such as pH, temperature, and substrate concentrations.

Experimental Protocols

A variety of methods are employed to study the role of orotic acid in UMP synthesis, from quantifying enzyme activity to measuring metabolite levels in biological samples.

Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRT) Activity

This assay measures the decrease in absorbance at 295 nm as orotate is consumed in the presence of PRPP.[6]

Materials:

-

50 mM Tris-HCl, pH 8.0

-

5 mM MgCl2

-

250 µM DTT

-

250 µM Orotic Acid

-

250 µM PRPP

-

Purified OPRT enzyme or cell lysate

-

UV-visible spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture (e.g., 1 ml) containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 250 µM DTT, and 250 µM orotate.

-

Add the enzyme source (e.g., 5-50 µl) to the reaction mixture and incubate at 37°C for 1 minute to equilibrate.

-

Initiate the reaction by adding 250 µM PRPP.

-

Immediately monitor the decrease in absorbance at 295 nm for up to 3 minutes.

-

Calculate the rate of orotate consumption using its molar extinction coefficient.

Fluorometric Assay for Orotate Phosphoribosyltransferase (OPRT) Activity

This method utilizes a fluorogenic reagent, 4-trifluoromethylbenzamidoxime (4-TFMBAO), which selectively produces fluorescence with orotic acid, allowing for the measurement of its consumption.[11][12]

Materials:

-

HeLa cell lysate (or other enzyme source)

-

Orotic acid

-

PRPP

-

4 mM 4-TFMBAO

-

8 mM K3[Fe(CN)6]

-

80 mM K2CO3

-

Spectrofluorometer

Procedure:

-

Incubate the cell lysate (e.g., corresponding to 200 µg of total protein) with orotic acid and varying concentrations of PRPP (e.g., 0.25, 0.5, 1.0 mM) at 37°C.

-

At specific time points (e.g., 0, 15, 30, 60 min), take an 80 µL aliquot of the reaction mixture.

-

Mix the aliquot with 120 µL of H2O, 200 µL of 4 mM 4-TFMBAO, 200 µL of 8 mM K3[Fe(CN)6], and 200 µL of 80 mM K2CO3.

-

Immediately heat the mixture at 80°C for 4 minutes, then cool in an ice bath for at least 2 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

A decrease in fluorescence intensity over time indicates OPRT activity.

LC-MS/MS Method for Orotic Acid Quantification in Urine

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying orotic acid in biological fluids like urine.[13][14]

Sample Preparation:

-

Dilute urine samples 1:20 with water containing 0.1% formic acid.[13]

-

For calibration, spike a range of urine samples with known concentrations of orotic acid.

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 2 µL) of the diluted sample onto an appropriate HPLC column (e.g., reversed-phase C18).[15]

-

Perform chromatographic separation using a suitable mobile phase gradient.

-

Detect orotic acid using tandem mass spectrometry in selected reaction monitoring (SRM) mode, monitoring the transition of the precursor ion (m/z 155) to a specific product ion (m/z 111).[13]

-

Quantify the orotic acid concentration by comparing the peak area to a standard curve.

Conclusion

Orotic acid stands as a pivotal intermediate in the de novo synthesis of UMP, a precursor for all pyrimidine nucleotides. The efficient conversion of orotic acid to UMP, catalyzed by the bifunctional enzyme UMP synthase, is essential for cellular homeostasis. Understanding the intricacies of this pathway, including its enzymatic kinetics and regulation, is crucial for researchers in molecular biology, drug development, and clinical diagnostics. The experimental protocols outlined in this guide provide a foundation for further investigation into the vital role of orotic acid in cellular metabolism and disease.

References

- 1. Separation of Orotic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 4. Orotic aciduria - Wikipedia [en.wikipedia.org]

- 5. Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. flore.unifi.it [flore.unifi.it]

- 14. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]

Orotic Acid: A Comprehensive Technical Guide to its Natural Sources, Dietary Intake, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, a pyrimidinedione and a carboxylic acid, is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] Historically referred to as vitamin B13, it is now understood to be a non-essential nutrient synthesized endogenously.[1][3] However, dietary intake of orotic acid from natural sources can contribute to the body's overall pool. This technical guide provides an in-depth overview of the natural sources of orotic acid, quantifies its presence in various foodstuffs, and details the experimental protocols for its analysis in biological matrices. Furthermore, it visualizes the biochemical pathways involving orotic acid and typical experimental workflows for its quantification, offering a valuable resource for researchers, scientists, and professionals in drug development.

Natural Sources and Dietary Intake of Orotic Acid

Orotic acid is predominantly found in dairy products, particularly those derived from ruminants.[4][5] Milk and milk-derived products are the most significant dietary sources of this compound.[3][4] Certain root vegetables also contain orotic acid, although generally in lower concentrations.[3][6]

Quantitative Data on Orotic Acid in Foodstuffs

The concentration of orotic acid in various natural sources is summarized in the table below. It is important to note that these values can exhibit variability due to factors such as animal breed, lactation stage, seasonal changes, and processing methods.[7][8][9]

| Food Category | Food Item | Orotic Acid Concentration (mg/100g or mg/L) | Reference(s) |

| Dairy | Cow's Milk | 2 - 10 | [4][9] |

| Ewe's (Sheep) Milk | 20 - 40 | [4] | |

| Goat's Milk | 1.08 - 2.48 | [8][10] | |

| Human Milk | < 0.2 | [4] | |

| Skim Milk | 78.3 (mmol/L) | [7] | |

| Dried Skim Milk | 104.2 (mmol/L) | [7] | |

| Yogurt | 33.1 (mmol/L) - 75 | [7][11] | |

| Kefir | 34.1 (mmol/L) | [7] | |

| Buttermilk | 44.9 (mmol/L) | [7] | |

| Cream (12% fat) | 36.7 (mmol/L) | [7] | |

| Evaporated Milk | 53.8 (mmol/L) | [7] | |

| Cheese (Cheddar, initial) | 0.014 (g/kg) | [12] | |

| Infant Formula (Bebiko I) | 65.0 (mmol/L) | [7] | |

| Vegetables | Root Vegetables (e.g., carrots, beets) | Present, but quantitative data is limited | [3][6] |

Dietary Intake

The typical dietary intake of orotic acid is not well-established with a recommended daily allowance.[6] However, studies on urinary excretion provide insights into its absorption and metabolism. In healthy adults on a pyrimidine- and purine-free diet, the mean daily urinary excretion of orotic acid was found to be 4.33 ± 0.23 mg.[13] Fasting has been shown to decrease this excretion by approximately 50%, suggesting a significant contribution from endogenous synthesis.[3] Conversely, the ingestion of 6 grams of orotic acid led to a urinary excretion of about 10.5% of the ingested dose, indicating its absorption.

Biochemical Significance of Orotic Acid

Orotic acid is a pivotal intermediate in the de novo synthesis of pyrimidines, which are essential components of DNA, RNA, and other vital cellular molecules.[2] The pathway begins with the formation of carbamoyl (B1232498) phosphate (B84403) and aspartate and proceeds through several steps to produce uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidines.[2][14]

De Novo Pyrimidine Biosynthesis Pathway

References

- 1. Orotic acid - Wikipedia [en.wikipedia.org]

- 2. The synthesis of orotic acid as a side reaction in metabolic pathways [cds-bsx.com]

- 3. Human Metabolome Database: Showing metabocard for Orotic acid (HMDB0000226) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]